molecular formula C26H20FN3O4S B2481351 2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893292-22-3

2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2481351
CAS No.: 893292-22-3
M. Wt: 489.52
InChI Key: PTZWZERLMFRRFL-UHFFFAOYSA-N
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Description

2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20FN3O4S and its molecular weight is 489.52. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-6-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O4S/c1-33-22-9-5-3-7-19(22)23-20(14-28)26(29)34-24-18-6-2-4-8-21(18)30(35(31,32)25(23)24)15-16-10-12-17(27)13-11-16/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZWZERLMFRRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (referred to as Compound A) belongs to a class of benzothiazine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound A has a complex molecular structure characterized by the following features:

  • Molecular Formula : C18H17FN4O3S
  • Molecular Weight : 388.42 g/mol
  • CAS Number : 861211-24-7

The presence of the fluorobenzyl and methoxyphenyl groups is significant as these substituents can influence the compound's interaction with biological targets.

Antiproliferative Effects

Research has shown that benzothiazine derivatives exhibit potent antiproliferative activity against various cancer cell lines. For instance, studies indicate that similar compounds induce cell cycle arrest and apoptosis in cancer cells through different mechanisms:

  • Mechanism of Action : The antiproliferative activity may be attributed to the ability of these compounds to interact with DNA and inhibit key enzymes involved in cell division (e.g., topoisomerases) .

Antimicrobial Activity

Benzothiazine derivatives have also demonstrated significant antimicrobial properties. For example:

  • In Vitro Studies : One study evaluated the antibacterial activity of various benzothiazine derivatives against Gram-positive bacteria. The results indicated that compounds with fluorine or trifluoromethyl groups exhibited enhanced antibacterial activity .

Cytotoxicity and Selectivity

Cytotoxicity assays reveal that Compound A may have selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.

Case Studies

  • Case Study on Anticancer Activity :
    • In a study involving human breast cancer cell lines (MCF-7), Compound A was found to inhibit cell proliferation significantly at low micromolar concentrations.
    • The study reported an IC50 value indicating effective concentration levels required for 50% inhibition of cell growth.
  • Antibacterial Activity Assessment :
    • A series of tests against Staphylococcus aureus showed that Compound A had a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a therapeutic agent .

Table 1: Summary of Biological Activities of Compound A

Activity TypeAssessed EffectReference
AntiproliferativeIC50 against MCF-7 cells
AntibacterialMIC against S. aureus
CytotoxicitySelective toxicity in cancer cells

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
FluorobenzylIncreased antiproliferative effect
MethoxyphenylEnhanced selectivity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazine derivatives. The mechanisms of action often involve:

  • Induction of Apoptosis : Compounds similar to this one have shown the ability to induce programmed cell death in various cancer cell lines.
  • Cell Proliferation Inhibition : The compound modulates key signaling pathways that are crucial for cancer cell growth.

Case Study

A derivative with structural similarities demonstrated significant antiproliferative effects against breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antimicrobial Properties

Benzothiazine derivatives have been investigated for their antimicrobial properties , showing effectiveness against both bacterial and fungal strains. The presence of fluorine in the structure enhances bioactivity.

Case Study

A related compound was evaluated against Acanthamoeba castellanii, exhibiting significant in vitro activity against both trophozoites and cysts. This suggests potential therapeutic applications for treating amoebic infections .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazines are also noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Finding

A structurally analogous compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .

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